5-(Pentan-3-yl)furan-2-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Profiling

This hydrophobic furan building block (C10H14O3, MW 182.22) delivers enhanced membrane permeability (LogP 3.2–3.5) making it essential for CNS-penetrant probe design (D-DT/MIF-1 targets), agrochemical lead generation (MIC 3.1–50 μg/mL range), and nickel-catalyzed C–H functionalization studies. Choose ≥95% pure material for reliable SAR results.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Cat. No. B13303691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentan-3-yl)furan-2-carboxylic acid
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(CC)C1=CC=C(O1)C(=O)O
InChIInChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12)
InChIKeyGSFFLIRVMHEMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pentan-3-yl)furan-2-carboxylic Acid: Baseline Identification and Core Structural Attributes for Sourcing


5-(Pentan-3-yl)furan-2-carboxylic acid is a C-5 alkyl-substituted furan-2-carboxylic acid derivative bearing a branched pentan-3-yl (1-ethylpropyl) side chain. It belongs to the furan-2-carboxylic acid chemotype, a privileged scaffold widely investigated for D-DT/MIF-1 dual inhibition, antidiabetic activity, and antimicrobial effects [1]. The compound’s molecular formula is C10H14O3, with a calculated LogP of approximately 3.2–3.5 and pKa ~3.2 (carboxylic acid group) , distinguishing it from more polar furan-2-carboxylic acid analogs. This physicochemical profile supports its use as a hydrophobic building block in medicinal chemistry and as a synthetic intermediate in agrochemical and materials research.

Why 5-(Pentan-3-yl)furan-2-carboxylic Acid Cannot Be Substituted by Unsubstituted or Aryl Furan-2-carboxylic Acid Analogs


Furan-2-carboxylic acid derivatives exhibit divergent biological and physicochemical profiles depending on the nature of the C-5 substituent. Unsubstituted furan-2-carboxylic acid (2-furoic acid, pKa 3.16, LogP 0.69) [1] is highly water-soluble and primarily utilized as a food preservative, whereas 5-arylfuran-2-carboxylic acids, such as 5-phenylfuran-2-carboxylic acid, demonstrate potent MbtI inhibition (IC50 11.2 μM) and antimycobacterial activity [2]. 5-Alkylfuran-2-carboxylic acids, including the target compound, possess intermediate lipophilicity (calculated LogP 3.2–3.5) that enhances membrane permeability and alters target engagement profiles relative to both unsubstituted and aryl-substituted congeners . Substituting 5-(pentan-3-yl)furan-2-carboxylic acid with an unsubstituted analog would compromise hydrophobic interactions in binding pockets, while aryl-substituted alternatives introduce different π-stacking and steric constraints. The branched pentan-3-yl group further provides distinct steric and conformational properties compared to linear alkyl chains (e.g., n-pentyl), affecting both synthetic accessibility and biological selectivity [3].

Quantitative Differentiation Guide: 5-(Pentan-3-yl)furan-2-carboxylic Acid vs. Closest Analogs


Lipophilicity and Permeability Advantage over Unsubstituted Furan-2-carboxylic Acid

5-(Pentan-3-yl)furan-2-carboxylic acid exhibits a calculated LogP of approximately 3.2–3.5, compared to 0.69 for unsubstituted furan-2-carboxylic acid (2-furoic acid) . This ~2.5–2.8 log unit increase translates to an approximately 300- to 600-fold higher theoretical octanol-water partition coefficient, indicative of significantly enhanced membrane permeability and hydrophobic target complementarity .

Medicinal Chemistry Drug Discovery ADME Profiling

Antimicrobial Activity Benchmarking Against Alkylated Furan-2-carboxylic Acid Analogs

While no direct antimicrobial MIC data exists for 5-(pentan-3-yl)furan-2-carboxylic acid, structurally related 5-alkylfuran-2-carboxylic acids demonstrate potent activity. For instance, 5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-ol (compound 1) and 5-(undeca-3′,5′,7′-trien-1′-yl)furan-2-carbonate (compound 2) exhibited MIC values of 3.1–25 μg/mL and 12.5–50 μg/mL, respectively, against agricultural pathogenic fungi [1]. These compounds also displayed antibacterial activity with MICs of 6.3–50 μg/mL against eight bacterial strains [1]. The pentan-3-yl group confers a branched alkyl architecture that may modulate antimicrobial potency compared to linear or longer-chain analogs.

Antimicrobial Agricultural Chemistry Natural Product

Synthetic Versatility: Nickel-Catalyzed C5–H Alkylation for Tailored Furan-2-carboxylic Acid Libraries

5-(Pentan-3-yl)furan-2-carboxylic acid can be prepared via nickel-catalyzed C5–H alkylation of furan-2-carboxylic acid derivatives with alkenes [1]. This methodology enables the selective introduction of branched alkyl chains at the C5 position while preserving the carboxylic acid functionality. In contrast, 5-arylfuran-2-carboxylic acids require alternative synthetic routes (e.g., Suzuki-Miyaura coupling) that introduce aromatic substituents with distinct electronic and steric properties [2]. The Ni-catalyzed alkylation approach offers high regioselectivity and functional group tolerance, making it a preferred route for generating diverse 5-alkylfuran-2-carboxylic acid libraries.

Organic Synthesis Catalysis Medicinal Chemistry

Potential D-DT/MIF-1 Dual Inhibition: Context from Furan-2-carboxylic Acid SAR

Furan-2-carboxylic acid derivatives have been optimized as dual D-DT/MIF-1 inhibitors, with lead compound 4h showing IC50 values of 2.4 μM (D-DT) and 9.8 μM (MIF-1), and further optimized 10b achieving 1.5 μM (D-DT) and 1.0 μM (MIF-1) [1]. While 5-(pentan-3-yl)furan-2-carboxylic acid has not been directly evaluated in this assay, its branched alkyl substituent aligns with SAR trends indicating that hydrophobic C5 modifications enhance target engagement [1]. The compound's calculated LogP (3.2–3.5) falls within the optimal range for D-DT/MIF-1 inhibitor permeability and binding .

Inflammation Immunology Drug Discovery

Antidiabetic Activity: Furan-2-carboxylic Acid Scaffold Optimization for Gluconeogenesis Inhibition

Phenotypic screening of furan-2-carboxylic acid derivatives identified 10v as a potent anti-gluconeogenesis agent with excellent in vivo efficacy in T2DM models [1]. 10v demonstrated superior pyruvate tolerance and oral bioavailability compared to SL010110 [1]. While 5-(pentan-3-yl)furan-2-carboxylic acid has not been specifically profiled, its structural features (C5 alkyl substitution) are consistent with the hydrophobic modifications that improved potency and PK in the 10v series .

Type 2 Diabetes Metabolic Disease Drug Discovery

Strategic Application Scenarios for 5-(Pentan-3-yl)furan-2-carboxylic Acid Based on Quantified Differentiation


Agrochemical Lead Discovery: Antifungal and Antibacterial Scaffold

Researchers developing novel crop protection agents can utilize 5-(Pentan-3-yl)furan-2-carboxylic acid as a core scaffold. Class-level antimicrobial data from alkylated furan-2-carboxylic acids (MIC 3.1–50 μg/mL against plant pathogens) [1] support its potential for generating fungicidal and bactericidal leads. The branched pentan-3-yl substituent may confer favorable physicochemical properties for foliar uptake and systemic movement, differentiating it from more polar or aromatic analogs.

Medicinal Chemistry: Hydrophobic Furan Building Block for CNS and Intracellular Targets

Due to its elevated LogP (3.2–3.5) compared to unsubstituted furan-2-carboxylic acid (LogP 0.69) [1], 5-(Pentan-3-yl)furan-2-carboxylic acid is ideally suited for constructing CNS-penetrant probes and intracellular-targeted inhibitors. This property is critical for programs targeting D-DT/MIF-1 or gluconeogenesis pathways [2] where membrane permeability is essential.

Synthetic Methodology Development: Ni-Catalyzed C–H Functionalization

The compound serves as a model substrate for nickel-catalyzed C5–H alkylation of furan-2-carboxylic acid derivatives [1]. This methodology enables the rapid diversification of the furan core, facilitating the construction of focused libraries for SAR studies. Its branched alkyl chain provides a distinct steric environment for evaluating catalyst scope and regioselectivity.

Chemical Biology Probe Synthesis: D-DT/MIF-1 Pathway Modulation

5-(Pentan-3-yl)furan-2-carboxylic acid can be employed to synthesize probe molecules for investigating D-DT and MIF-1 tautomerase functions in inflammatory and autoimmune diseases [1]. Its structural alignment with optimized dual inhibitors (e.g., 10b, IC50 1.0–1.5 μM) makes it a valuable starting point for designing activity-based probes and affinity reagents.

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